Sigma-2 receptor antagonist 1
Overview
Description
Sigma-2 receptor antagonist 1, also known as CT1812, is a small-molecule antagonist that targets the sigma-2 receptor. This receptor is a transmembrane protein involved in various cellular processes, including cholesterol homeostasis, cell proliferation, and neuroprotection. This compound has shown potential in treating neurodegenerative diseases such as Alzheimer’s disease by modulating the sigma-2 receptor’s activity .
Preparation Methods
The synthesis of Sigma-2 receptor antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to ensure the compound meets the required quality standards .
Chemical Reactions Analysis
Sigma-2 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Sigma-2 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the sigma-2 receptor’s role in various chemical processes.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cholesterol homeostasis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease and cancer.
Industry: Utilized in the development of diagnostic imaging agents and as a lead compound for drug discovery .
Mechanism of Action
Sigma-2 receptor antagonist 1 exerts its effects by binding to the sigma-2 receptor, also known as TMEM97. This binding modulates the receptor’s activity, leading to changes in cellular processes such as cholesterol homeostasis, cell proliferation, and neuroprotection. The compound’s interaction with the sigma-2 receptor also affects the receptor’s interaction with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1), which plays a role in cell signaling pathways .
Comparison with Similar Compounds
Sigma-2 receptor antagonist 1 can be compared with other sigma-2 receptor ligands, such as:
Blarcamesine (ANAVEX2-73): A sigma-1/2 receptor modulator with potential therapeutic effects in neurodegenerative diseases.
Siramesine: A sigma-2 receptor agonist with antiproliferative and cytotoxic activity in tumor cells.
Fenfluramine: A sigma-1/2 receptor ligand with applications in treating epilepsy and other neurological disorders
This compound is unique due to its high affinity and selectivity for the sigma-2 receptor, making it a valuable tool for studying the receptor’s role in various biological processes and as a potential therapeutic agent .
Properties
IUPAC Name |
4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQAPFMBJFZOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1802632-22-9 | |
Record name | CT-1812 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CT-1812 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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